4-Bromo-m-quaterphenyl
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Overview
Description
4-Bromo-m-quaterphenyl is an organic compound with the molecular formula C24H17Br It is a brominated derivative of quaterphenyl, which consists of four benzene rings connected in a linear arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-m-quaterphenyl can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and is highly efficient .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-m-quaterphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, arylboronic acids, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon), and appropriate solvent systems.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different arylboronic acids can yield various substituted quaterphenyl derivatives .
Scientific Research Applications
4-Bromo-m-quaterphenyl has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromo-m-quaterphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic processes. The bromine atom plays a crucial role in facilitating these reactions by serving as a leaving group or participating in coupling reactions . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
4-Bromo-biphenyl: A simpler analog with two benzene rings and a bromine atom.
4-Bromo-terphenyl: Contains three benzene rings and a bromine atom.
4-Bromo-p-quaterphenyl: A positional isomer with the bromine atom in a different location on the quaterphenyl structure
Uniqueness: 4-Bromo-m-quaterphenyl is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various coupling reactions and form complex aromatic structures makes it valuable in synthetic chemistry and material science .
Properties
Molecular Formula |
C24H17Br |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1-bromo-4-[3-(3-phenylphenyl)phenyl]benzene |
InChI |
InChI=1S/C24H17Br/c25-24-14-12-19(13-15-24)21-9-5-11-23(17-21)22-10-4-8-20(16-22)18-6-2-1-3-7-18/h1-17H |
InChI Key |
INYWZAZTLVZDSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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